![molecular formula C2H4FeNO6S B12337488 hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

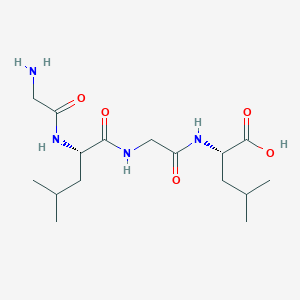

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) is a chemical compound with the formula C2H4FeNO6S and a molecular weight of 225.96 g/mol . . This compound is a coordination complex where iron is coordinated by glycine and sulfate ligands. It appears as a colorless crystalline or yellow-brown powder and is highly soluble in water .

Vorbereitungsmethoden

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be synthesized through various methods. One common method involves reacting glycine with ferrous sulfate under controlled conditions . The reaction is typically carried out by mixing ferrous sulfate and glycine, followed by careful heating under nitrogen to around 70°C. The reaction proceeds rapidly, and the complex compound is obtained when the color turns uniformly light brown . After cooling, the product is purified to obtain the final compound .

Analyse Chemischer Reaktionen

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) undergoes several types of chemical reactions, including:

Oxidation: The iron in the compound can be oxidized from Fe(II) to Fe(III) under suitable conditions.

Reduction: The compound can be reduced back to Fe(II) from Fe(III) using reducing agents.

Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination complexes.

Biology: The compound plays a role in biological studies due to its involvement in iron metabolism and its use as an iron supplement.

Industry: The compound is used in the production of iron supplements and other iron-containing products.

Wirkmechanismus

The mechanism of action of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) involves its role as an iron source. In biological systems, the compound dissociates to release iron ions, which are then utilized in various metabolic processes. Iron is a crucial component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body . The glycine and sulfate ligands help stabilize the iron in a bioavailable form, facilitating its absorption and utilization .

Vergleich Mit ähnlichen Verbindungen

Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be compared with other iron coordination complexes such as:

Iron (II) sulfate (FeSO4): A common iron supplement but less bioavailable compared to hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-).

Iron (III) chloride (FeCl3): Used in various industrial applications but not typically used as a nutritional supplement.

Iron (II) gluconate: Another iron supplement with different bioavailability and stability profiles.

The uniqueness of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) lies in its combination of glycine and sulfate ligands, which enhance its bioavailability and stability as an iron supplement .

Eigenschaften

Molekularformel |

C2H4FeNO6S |

|---|---|

Molekulargewicht |

225.97 g/mol |

IUPAC-Name |

2-azanidylacetate;hydron;iron(3+);sulfate |

InChI |

InChI=1S/C2H4NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h3H,1H2,(H,4,5);;(H2,1,2,3,4)/q-1;+3;/p-2 |

InChI-Schlüssel |

QDNVKBLOCGKQEB-UHFFFAOYSA-L |

Kanonische SMILES |

[H+].C(C(=O)[O-])[NH-].[O-]S(=O)(=O)[O-].[Fe+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)